molecular formula C14H14BrClN2O2 B12906809 5-[(4-Bromophenyl)methoxy]-4-chloro-2-propylpyridazin-3(2H)-one CAS No. 88094-09-1

5-[(4-Bromophenyl)methoxy]-4-chloro-2-propylpyridazin-3(2H)-one

Cat. No.: B12906809
CAS No.: 88094-09-1
M. Wt: 357.63 g/mol
InChI Key: YLQFNKAIDDRPTM-UHFFFAOYSA-N
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Description

5-((4-Bromobenzyl)oxy)-4-chloro-2-propylpyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class This compound is characterized by the presence of a bromobenzyl group, a chloro group, and a propyl group attached to a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Bromobenzyl)oxy)-4-chloro-2-propylpyridazin-3(2H)-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for bromination and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-((4-Bromobenzyl)oxy)-4-chloro-2-propylpyridazin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

    Substitution Products: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation Products: Formation of oxides or ketones.

    Reduction Products: Formation of alcohols or amines.

Mechanism of Action

The mechanism of action of 5-((4-Bromobenzyl)oxy)-4-chloro-2-propylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

88094-09-1

Molecular Formula

C14H14BrClN2O2

Molecular Weight

357.63 g/mol

IUPAC Name

5-[(4-bromophenyl)methoxy]-4-chloro-2-propylpyridazin-3-one

InChI

InChI=1S/C14H14BrClN2O2/c1-2-7-18-14(19)13(16)12(8-17-18)20-9-10-3-5-11(15)6-4-10/h3-6,8H,2,7,9H2,1H3

InChI Key

YLQFNKAIDDRPTM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C(=C(C=N1)OCC2=CC=C(C=C2)Br)Cl

Origin of Product

United States

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